3-Fluoro-2-nitroanisole
Overview
Description
3-Fluoro-2-nitroanisole is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Photoprobes
3-Fluoro-2-nitroanisole has been explored in the context of biochemical photoprobes. Photoreactions of related compounds, like 2-fluoro-4-nitroanisole, with various amines have been studied. These compounds demonstrate potential as biochemical photoprobes, particularly for proteins containing multiple good nucleophiles (Pleixats et al., 1989).
Synthesis and Derivative Studies
The compound has been involved in synthesis studies. For instance, 3-Fluoro-4-nitrophenol, a related compound, was synthesized from 2,4-difluoronitrobenzene, demonstrating the process of methoxylation and demethylation (Zhang Zhi-de, 2011). Additionally, the synthesis of 3-Fluoro-4-iodoanisole through a series of reactions starting from 3-aminoanisole has been reported, showcasing the compound's role in complex chemical synthesis (Huang Sou-yi, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 3-fluoro-2-nitroanisole often interact with various enzymes and proteins within the cell .
Mode of Action
The exact interaction of this compound with its targets is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause cellular damage or interact with cellular targets .
Biochemical Pathways
Nitroaromatic compounds can participate in various biochemical reactions, including redox cycling and generation of reactive oxygen species, which can affect multiple cellular pathways .
Pharmacokinetics
It is known that nitroaromatic compounds can be absorbed in the body and can undergo metabolic transformations, potentially affecting their bioavailability .
Result of Action
Nitroaromatic compounds can cause various cellular effects, including oxidative stress and dna damage, depending on their specific structures and metabolic pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of nitroaromatic compounds .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-nitroanisole plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. This compound can also alter gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes involved in DNA repair, thereby increasing the susceptibility of cells to DNA damage. Additionally, this compound can induce changes in gene expression by interacting with nuclear receptors and other transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity. For example, studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of this compound with these metabolic pathways can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cells, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOSSBFNSZKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382284 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-49-6 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.